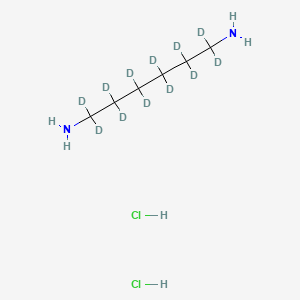

1,6-Diaminohexane-d12 dihydrochloride

Description

Significance of Isotopic Labeling in Chemical and Biochemical Investigations

Isotopic labeling is a technique used to track the journey of an atom or a molecule through a chemical reaction or a biological pathway. musechem.comresearchgate.net By replacing a common isotope with a less abundant, stable one (like replacing protium (B1232500), ¹H, with deuterium (B1214612), ²H or D), researchers can distinguish the labeled molecule from its unlabeled counterparts without significantly altering its chemical properties. musechem.comclearsynth.com This subtlety is profound; it allows for the elucidation of reaction mechanisms, the study of metabolic pathways, and the precise quantification of substances in complex mixtures. acs.orgrsc.org

Deuterium labeling is particularly advantageous. The increased mass of deuterium (approximately double that of protium) creates a distinct signal in mass spectrometry, allowing for clear differentiation between a labeled compound and the analyte of interest. clearsynth.comrsc.org This mass difference is the foundation for the stable isotope dilution technique, a gold standard for quantitative analysis. rsc.org Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. This effect can be exploited to probe the rate-determining steps of chemical reactions and enzymatic processes. acs.org In fields ranging from pharmaceutical development to environmental science, isotopic labeling provides insights that are often unattainable through other methods. musechem.comclearsynth.com

Overview of Linear Aliphatic Diamines as Fundamental Chemical Building Blocks

Linear aliphatic diamines are organic compounds that possess two primary amino functional groups (-NH₂) at different positions along a straight hydrocarbon chain. nih.gov Their bifunctional nature makes them exceptionally versatile and valuable as monomers in condensation polymerization reactions. acs.orgchim.it

The most prominent member of this family in industrial applications is 1,6-diaminohexane (also known as hexamethylenediamine). chemicalbook.com This C6 diamine is a crucial precursor for the synthesis of polyamides, most notably Nylon 6,6, which is produced through its polycondensation with adipic acid. nih.govfishersci.no The resulting polymer exhibits high mechanical strength and thermal stability, making it essential for manufacturing fibers, automotive parts, and engineering plastics. fishersci.no Beyond polyamides, 1,6-diaminohexane and other linear diamines are used to produce polyurethanes, as cross-linking agents for epoxy resins, and in the formulation of coatings and adhesives. fishersci.noresearchgate.net Their role as fundamental building blocks is central to the production of a wide array of high-performance materials that are integral to modern industry. nih.gov

Rationale for Deuteration in 1,6-Diaminohexane Derivatives for Academic Study

The motivation for deuterating 1,6-diaminohexane stems from the need to accurately measure and trace this important industrial chemical in various contexts. The resulting isotopically labeled compound, 1,6-Diaminohexane-d12 (B583722), serves as an ideal internal standard for quantitative analysis, particularly in methods utilizing mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). elexbiotech.comruthigen.comnih.gov

In analytical chemistry, an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response. clearsynth.com A deuterated internal standard is considered the "gold standard" because it is chemically almost identical to the analyte, meaning it behaves similarly during extraction, chromatography, and ionization. researchgate.net However, its higher mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer. clearsynth.comlcms.cz By comparing the instrument's response for the analyte to that of the known quantity of the deuterated internal standard, researchers can determine the analyte's concentration with high precision and accuracy, even in complex biological or environmental samples. lcms.czpubcompare.ai This is critical for applications such as monitoring occupational exposure to 1,6-diaminohexane or studying the fate of nylon precursors in the environment.

Contextualization of 1,6-Diaminohexane-d12 Dihydrochloride (B599025) within Advanced Chemical Research

1,6-Diaminohexane-d12 dihydrochloride is the salt form of the fully deuterated diamine, making it more stable and soluble in aqueous solutions for easier handling and preparation of standard solutions. Its primary role in advanced chemical research is as a high-purity analytical standard. lgcstandards.com The compound is specifically designed for use in mass spectrometry and tracer studies. elexbiotech.comruthigen.com

In the field of polymer science, it can be used as a labeled intermediate in the manufacturing of nylon to study polymerization kinetics and mechanisms. pharmaffiliates.com In environmental and toxicological research, it is an essential tool for the precise quantification of 1,6-diaminohexane in various matrices. For instance, workers in industries that produce or use polyamides and polyurethanes can be exposed to 1,6-diaminohexane or its precursor, hexamethylene diisocyanate. Accurate biological monitoring is crucial for assessing exposure and ensuring workplace safety. By using this compound as an internal standard, analytical methods can achieve the low detection limits and high reliability required for such studies. nih.gov Its use ensures that quantitative results are corrected for matrix effects and instrumental variability, which is a significant challenge when analyzing complex samples like urine or plasma. clearsynth.comlcms.cz

Chemical Properties

The following tables provide key chemical and physical properties for 1,6-Diaminohexane and its deuterated and dihydrochloride derivatives.

Table 1: Properties of 1,6-Diaminohexane and its Deuterated Analog

| Property | 1,6-Diaminohexane | 1,6-Diaminohexane-d12 |

|---|---|---|

| CAS Number | 124-09-4 | 284474-80-2 pharmaffiliates.com |

| Molecular Formula | C₆H₁₆N₂ | C₆H₄D₁₂N₂ pharmaffiliates.com |

| Molecular Weight | 116.20 g/mol | 128.28 g/mol pharmaffiliates.com |

| Appearance | White to Almost white solid | White to Off-White Solid pharmaffiliates.com |

| Melting Point | 39-42 °C | Not specified |

| Boiling Point | 199-204 °C | Not specified |

| Solubility | Soluble in water | Not specified |

Table 2: Properties of Dihydrochloride Salts

| Property | 1,6-Diaminohexane Dihydrochloride | This compound |

|---|---|---|

| CAS Number | 6055-52-3 cymitquimica.com | Not consistently available |

| Molecular Formula | C₆H₁₆N₂·2HCl cymitquimica.com | C₆D₁₂H₄N₂·2HCl |

| Molecular Weight | 189.12 g/mol cymitquimica.com | ~201.20 g/mol |

| Appearance | White to Almost white powder/crystal cymitquimica.com | Not specified |

| Melting Point | 256-257 °C chemicalbook.com | Not specified |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H18Cl2N2 |

|---|---|

Molecular Weight |

201.20 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexane-1,6-diamine;dihydrochloride |

InChI |

InChI=1S/C6H16N2.2ClH/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H/i1D2,2D2,3D2,4D2,5D2,6D2;; |

InChI Key |

XMVQMBLTFKAIOX-LJJYGDDJSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])N)C([2H])([2H])C([2H])([2H])N.Cl.Cl |

Canonical SMILES |

C(CCCN)CCN.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Diaminohexane D12 Dihydrochloride

Strategies for Deuterium (B1214612) Incorporation into Aliphatic Chains

The introduction of deuterium into the hexane (B92381) backbone of 1,6-diaminohexane is a critical step that can be achieved through various methodologies. The choice of strategy often depends on the desired level of deuteration, regioselectivity, and the availability of starting materials.

Exhaustive Deuterogenation Approaches (e.g., from Diols)

One effective strategy for achieving full deuteration of the aliphatic chain is to start from a precursor that can be exhaustively deuterated before the introduction of the amino functionalities. A plausible route involves the catalytic deuteration of 1,6-hexanediol (B165255), followed by its conversion to the diamine.

The initial step would be the exhaustive deuteration of 1,6-hexanediol to produce 1,6-hexanediol-d14. This can be theoretically achieved through heterogeneous catalysis using deuterium gas (D₂) in the presence of a suitable metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under elevated temperature and pressure.

Following the synthesis of the fully deuterated diol, the hydroxyl groups are converted to amino groups. A well-established method for this transformation is reductive amination. This process involves reacting the diol with ammonia (B1221849) in the presence of a hydrogenation catalyst, such as Ruthenium on alumina (B75360) (Ru/Al₂O₃), under hydrogen pressure. By using the deuterated diol as the starting material, the deuterium labels on the carbon backbone are retained, yielding 1,6-diaminohexane-d12 (B583722) (as the amino protons are exchangeable).

A study on the non-deuterated analogue demonstrated the feasibility of this conversion, highlighting the effectiveness of a Ru/Al₂O₃ catalyst in the reductive amination of 1,6-hexanediol to 1,6-diaminohexane. The reaction conditions and catalyst performance for this transformation are summarized in the table below.

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | NH₃ Pressure (MPa) | Conversion (%) | Selectivity to 1,6-diaminohexane (%) |

| 5% Ru/Al₂O₃ | 220 | 2 | 15 | 100 | 38.4 |

This table presents data for the synthesis of the non-deuterated compound, illustrating the catalytic system applicable to the deuterated analogue.

Stereoselective Deuteration Techniques

While exhaustive deuteration aims for complete isotopic labeling, stereoselective deuteration focuses on the precise introduction of deuterium atoms at specific stereocenters. For a linear molecule like 1,6-diaminohexane, which lacks chiral centers, traditional stereoselective deuteration is not directly applicable. However, the principles of stereoselective synthesis can be relevant in the preparation of more complex deuterated diamines where chirality is a factor.

General methods for the stereoselective deuteration of amines often involve the use of chiral catalysts or auxiliaries to control the facial selectivity of deuterium delivery to a prochiral substrate. For instance, the asymmetric reduction of a deuterated imine precursor could establish a stereocenter with a deuterium atom in a defined orientation. While not directly pertinent to the synthesis of achiral 1,6-diaminohexane-d12, these advanced techniques are crucial for the synthesis of a broader range of stereospecifically labeled compounds.

Conversion of Deuterated Diamine to Dihydrochloride (B599025) Salt

Once 1,6-diaminohexane-d12 is synthesized, it is typically converted to its dihydrochloride salt for improved stability and handling. The free diamine is basic and can react with atmospheric carbon dioxide. The dihydrochloride salt is a stable, crystalline solid that is readily soluble in water.

The conversion is a straightforward acid-base neutralization reaction. The deuterated diamine is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The reaction is typically exothermic and results in the precipitation of 1,6-diaminohexane-d12 dihydrochloride.

General Reaction:

H₂N-(CD₂)₆-NH₂ + 2 HCl → [H₃N-(CD₂)₆-NH₃]²⁺ 2Cl⁻

The resulting solid can then be isolated by filtration, washed with a non-polar solvent to remove any unreacted starting material or excess acid, and dried under vacuum.

Optimization of Synthetic Pathways for Isotopic Purity and Yield

Optimizing the synthesis of this compound involves maximizing both the chemical yield and the isotopic purity of the final product. Key parameters that require careful control include:

Deuterium Source and Catalyst: The choice of deuterium source (e.g., D₂O, D₂ gas) and catalyst is crucial for achieving high levels of deuterium incorporation. The catalyst's activity and selectivity can influence the extent of H/D exchange and minimize side reactions.

Reaction Conditions: Temperature, pressure, and reaction time must be carefully optimized for each step. For instance, in catalytic deuteration, higher temperatures and pressures can favor more complete deuterium exchange but may also lead to degradation or side reactions.

Solvent Choice: The solvent can play a significant role in both the deuteration and salt formation steps. In deuteration reactions, the use of deuterated solvents can help to maintain a high isotopic enrichment environment.

Purification Methods: Efficient purification of intermediates and the final product is essential to remove any non-deuterated or partially deuterated species. Techniques such as recrystallization, chromatography, and distillation can be employed to enhance isotopic purity.

Isotopic Enrichment and Purity Assessment Techniques

To ensure the quality of the synthesized this compound, rigorous analysis of its isotopic enrichment and chemical purity is required. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In a fully deuterated sample of 1,6-diaminohexane-d12, the proton NMR spectrum should ideally show no signals corresponding to the C-H protons of the hexane chain. The presence of any residual signals would indicate incomplete deuteration, and the integration of these signals relative to a known standard can be used to quantify the level of isotopic purity. For the dihydrochloride salt, exchangeable N-H protons will be visible.

¹³C NMR: The carbon-13 NMR spectrum is also a valuable tool. The signals for the deuterated carbons will be split into multiplets due to coupling with deuterium (a spin-1 nucleus). The absence of sharp singlet peaks corresponding to ¹³C-¹H would confirm a high level of deuteration.

²H NMR: Deuterium NMR provides a direct way to observe the incorporated deuterium atoms. The spectrum would show signals corresponding to the different deuterium environments in the molecule.

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique for determining the molecular weight of a compound and the distribution of its isotopologues. For this compound, the mass spectrum would show a molecular ion peak corresponding to the fully deuterated species. The presence of ions with lower masses would indicate the presence of partially deuterated or non-deuterated molecules. By analyzing the relative intensities of these peaks, the isotopic enrichment can be accurately calculated.

Expected Spectroscopic Data for this compound:

| Technique | Expected Observations |

| ¹H NMR | Absence of signals in the aliphatic region (approx. 1.4-3.0 ppm). Presence of a broad signal for the -ND₃⁺ protons. |

| ¹³C NMR | Signals for the deuterated carbons will appear as multiplets due to C-D coupling. For the non-deuterated analogue, signals are typically around 25.6, 26.0, and 39.5 ppm. |

| Mass Spec. | Molecular ion peak corresponding to the fully deuterated cation [C₆D₁₂N₂H₄]²⁺. The exact mass will depend on the ionization method. |

This table provides a general expectation for the spectroscopic data. Actual chemical shifts and fragmentation patterns may vary depending on the specific analytical conditions.

By employing these synthetic and analytical methodologies, this compound can be produced with high chemical and isotopic purity, making it a valuable tool for various research applications, including as an internal standard in mass spectrometry-based quantification and in neutron scattering studies.

Kinetic and Mechanistic Investigations Through Deuterium Isotope Effects

Theoretical Framework of Kinetic Isotope Effects (KIE)

The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to the rate constant of the same reaction with a heavier isotope (k_H) (k_L/k_H). wikipedia.org This effect arises from the differences in the vibrational frequencies of chemical bonds when an atom is replaced by one of its isotopes. wikipedia.org According to the principles of quantum mechanics, a chemical bond is not static but vibrates at a specific frequency. The energy of this vibration, even at absolute zero, is not zero and is referred to as the zero-point energy (ZPE). The ZPE is dependent on the mass of the atoms forming the bond; a bond involving a heavier isotope will have a lower vibrational frequency and consequently a lower ZPE. libretexts.org

For a reaction to occur, energy must be supplied to break bonds. The difference in ZPE between bonds to a light isotope (e.g., protium (B1232500), ¹H) and a heavy isotope (e.g., deuterium (B1214612), ²H or D) leads to different activation energies for bond cleavage. A C-H bond has a higher ZPE than a C-D bond, meaning less energy is required to reach the transition state for the C-H bond cleavage, resulting in a faster reaction rate. libretexts.org

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org For the cleavage of a C-H versus a C-D bond, the primary KIE (k_H/k_D) is typically in the range of 2 to 8 at room temperature. The magnitude of the primary KIE can provide information about the transition state geometry. A maximum effect is observed when the proton is symmetrically shared between the donor and acceptor atoms in the transition state. Asymmetrical transition states, where the proton is either more closely associated with the reactant or the product, will exhibit smaller primary KIEs. princeton.edu

| Isotope Substitution | Typical k_H/k_D Range | Implication |

| H vs. D | 2 - 8 | Bond to hydrogen/deuterium is broken/formed in the rate-determining step. |

| H vs. T | ~10 - 16 | Larger effect due to greater mass difference. |

This table provides typical ranges for primary kinetic isotope effects at room temperature.

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond making or breaking in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs, with k_H/k_D values typically ranging from 0.7 to 1.5. wikipedia.org SKIEs are categorized based on the position of the isotopic substitution relative to the reaction center.

α-Secondary KIEs: Occur when the isotope is attached to the carbon atom undergoing a change in hybridization. For example, in S_N1 reactions, the hybridization of the α-carbon changes from sp³ to sp². This leads to a less sterically hindered transition state for the deuterated compound, resulting in a normal KIE (k_H/k_D > 1, typically 1.1-1.25). Conversely, in S_N2 reactions where the transition state is more crowded, an inverse KIE (k_H/k_D < 1, typically 0.85-0.95) may be observed. princeton.edu

β-Secondary KIEs: These effects are observed when the isotopic substitution is on a carbon atom adjacent to the reaction center. They are often attributed to hyperconjugation, where the C-H or C-D bond's electrons help to stabilize a developing positive charge in the transition state. Since C-H bonds are better electron donors through hyperconjugation than C-D bonds, a normal KIE (k_H/k_D > 1) is typically observed.

| Type of SKIE | Position of Isotopic Substitution | Typical k_H/k_D Range | Mechanistic Insight |

| α-Secondary | Atom at the reaction center | 0.85 - 1.25 | Change in hybridization at the reaction center. |

| β-Secondary | Atom adjacent to the reaction center | 1.05 - 1.30 | Electronic effects like hyperconjugation. |

This table summarizes the characteristics of secondary kinetic isotope effects.

When a reaction is carried out in a deuterated solvent, such as D₂O instead of H₂O, any observed change in the reaction rate is termed a solvent isotope effect (SIE). These effects can be complex and may arise from several factors. libretexts.org If the solvent is a reactant in the rate-determining step, a primary KIE may be observed. For example, in a reaction where a proton is transferred from the solvent, the rate will be slower in D₂O. chem-station.com

Furthermore, the properties of D₂O as a solvent differ from H₂O; it is more viscous and has a different dielectric constant. These differences can lead to changes in the solvation of reactants and the transition state, resulting in a secondary KIE. Additionally, exchangeable protons on the reactants or catalyst (e.g., -OH, -NH, -SH) will rapidly exchange with deuterium from the solvent, which can also contribute to the observed SIE. nih.gov Inverse solvent isotope effects (k_H₂O/k_D₂O < 1) are also possible and can provide valuable mechanistic information, often indicating a pre-equilibrium step involving the solvent. chem-station.comnih.gov

Application of 1,6-Diaminohexane-d12 (B583722) Dihydrochloride (B599025) in Reaction Mechanism Elucidation

While specific studies employing 1,6-diaminohexane-d12 dihydrochloride for mechanistic elucidation are not widely reported in publicly accessible literature, the principles of KIEs allow for a detailed projection of its potential applications. The presence of deuterium atoms on all methylene (B1212753) groups makes this molecule a versatile tool for probing a variety of reactions involving amines.

The two primary amino groups in 1,6-diaminohexane are key to its reactivity, acting as both nucleophiles and bases. Deuteration of the carbon backbone can provide insights into these roles.

In reactions where the diamine acts as a nucleophile, an α-secondary KIE could be observed if there is a change in hybridization at the nitrogen-bearing carbon during the reaction. More commonly, β-secondary KIEs would be expected. For instance, in a reaction where one of the amino groups acts as a nucleophile, the deuterium atoms on the adjacent methylene group (β-position) could influence the reaction rate through hyperconjugative effects, particularly if a positive charge develops on the nitrogen atom in the transition state.

Proton transfer is a fundamental step in many amine-catalyzed reactions. While the N-H protons would readily exchange in a protic solvent, the C-D bonds are stable. If a C-H bond adjacent to the amine is broken in the rate-determining step of a reaction, a primary KIE would be observed. While less common for simple amines, this can occur in certain enzymatic or metal-catalyzed oxidation reactions. For example, in studies of the enzyme diamine oxidase, which catalyzes the oxidation of diamines, significant primary deuterium isotope effects have been observed, indicating that C-H bond cleavage is the rate-determining step. nih.gov

| Hypothetical Reaction of 1,6-Diaminohexane-d12 | Expected KIE | Mechanistic Information |

| Nucleophilic attack at a carbonyl carbon | Small β-secondary KIE (k_H/k_D > 1) | Stabilization of a partial positive charge on the nitrogen in the transition state. |

| Enzymatic oxidation at the α-carbon | Primary KIE (k_H/k_D > 2) | C-H bond cleavage is the rate-determining step. |

| E2 elimination where the amine acts as a base | No significant KIE on the diamine | The deuterated backbone is not directly involved in the bond-breaking step. |

This table illustrates the potential application of this compound in elucidating reaction mechanisms.

Diamines are frequently used as ligands in transition metal catalysis and as bifunctional catalysts in organocatalysis. In these contexts, this compound could be a valuable mechanistic probe.

In transition metal catalysis, the diamine can coordinate to the metal center. The steric and electronic properties of the ligand are crucial for the catalyst's activity and selectivity. While deuterium substitution does not significantly alter the electronic properties, it can have a subtle effect on the vibrational modes of the ligand, which could, in turn, affect the stability of the metal-ligand complex and the subsequent catalytic steps. Any observed KIE would likely be a small secondary effect, but it could provide information about the steric environment around the metal center in the transition state.

In bifunctional catalysis, one amino group of the diamine might activate one reactant (e.g., through deprotonation) while the other amino group activates the second reactant (e.g., through hydrogen bonding). Deuterating the backbone of the diamine would likely have a minimal effect on the reaction rate unless there is a significant conformational change in the transition state that is sensitive to the slightly different steric requirements of C-D versus C-H bonds. However, combining the use of the deuterated diamine with solvent isotope effect studies could be particularly informative. For example, it could help to dissect the roles of proton transfer from the catalyst versus proton transfer from the solvent in the rate-determining step.

In a study on the palladium-catalyzed diamination of conjugated dienes, kinetic studies revealed the reaction mechanism. nih.gov While this study did not use a deuterated diamine, the use of a compound like 1,6-diaminohexane-d12 could have provided further insights into the elementary steps of the catalytic cycle, such as the migratory insertion and reductive elimination steps.

Intermolecular and Intramolecular Isotope Effect Studies

Kinetic isotope effects can be measured in two principal ways: through intermolecular competition, where two separate, isotopically distinct substrates are compared, and through intramolecular competition, where the isotopic label is present within a single substrate that has multiple equivalent reaction sites.

Intermolecular Isotope Effects:

In an intermolecular KIE experiment, the rates of reaction for the non-deuterated (light) and the deuterated (heavy) substrate are measured independently or in a competitive setting. The intermolecular KIE is expressed as the ratio of the rate constant for the light substrate (kH) to that of the heavy substrate (kD). For the enzymatic deamination of diamines, this typically involves comparing the reaction of 1,6-diaminohexane with its deuterated counterpart, 1,6-diaminohexane-d12.

Intramolecular Isotope Effects:

Intramolecular KIEs are determined by using a substrate that contains both protium (H) and deuterium (D) at equivalent reactive positions. The relative amounts of the products resulting from the cleavage of the C-H versus the C-D bond are then measured. This approach can often provide a more sensitive probe of the C-H bond cleavage step, as it can minimize the influence of other steps in the reaction sequence, such as substrate binding.

The following table summarizes the kinetic isotope effects observed in the deamination of deuterated putrescine, which serve as a model for understanding the potential KIEs in reactions involving 1,6-diaminohexane-d12.

| Isotope Effect Type | Substrate(s) | Observed KIE (kH/kD) | Reference |

| Intermolecular | Putrescine vs. Putrescine-α,α,α',α'-d4 | 1.26 | mdpi.com |

| Intramolecular | 1,4-Diaminobutane-1,1-d2 | ~4 | mdpi.com |

Transition State Analysis via Deuterium Labeling

The magnitude of the deuterium kinetic isotope effect provides valuable information about the structure of the transition state of the C-H bond-breaking step. A primary KIE (where the bond to the isotope is broken) is expected to be "normal" (kH/kD > 1) because the zero-point energy of a C-D bond is lower than that of a C-H bond, meaning more energy is required to break the C-D bond.

The theoretical maximum for a primary KIE at room temperature, based on the difference in zero-point energies, is around 7-8. However, the observed KIE can be smaller if the C-H bond cleavage is not the sole rate-determining step or if the transition state is not symmetrical. A symmetrical transition state, where the hydrogen is halfway between the donor and acceptor atoms, generally exhibits the largest KIE.

In the context of diamine oxidase, studies with stereospecifically deuterium-labeled substrates have demonstrated that the enzyme stereospecifically cleaves the α-C-H bond in the pro-S position. The magnitude of the KIE can, therefore, be used to probe the geometry of this bond cleavage in the transition state. For instance, in the oxidation of stereospecifically deuterium-labeled methylhistamines by diamine oxidase, large KIEs on Vmax/KM (up to 15.06) were observed, which is significantly higher than the semiclassical limit and may suggest quantum mechanical tunneling.

The mechanism of amine oxidation by diamine oxidase is thought to proceed through several steps, including the formation of a Schiff base between the amine substrate and the enzyme's cofactor, followed by proton abstraction. The observed KIE reflects the energetics of the transition state for this proton abstraction step. A large KIE suggests a transition state where the C-H bond is significantly broken.

The following table presents data on kinetic parameters from studies on the oxidation of amines by diamine oxidase, which helps in understanding the transition state.

| Substrate | Kinetic Parameter | Isotope Effect | Significance for Transition State Analysis |

| [(αR)-(2H)]-N(τ)-methylhistamine | Vmax/KM | 15.06 | Suggests C-H bond cleavage is rate-limiting and may involve quantum tunneling. |

| [(αR)-(2H)]-N(π)-methylhistamine | Vmax/KM | 7.50 | Confirms that C-H bond breaking is a key step in the catalytic cycle. |

| Putrescine-α,α,α',α'-d4 | Rate | 1.26 | A smaller KIE may indicate that other steps, such as product release, are partially rate-limiting. |

These studies on analogous compounds underscore the utility of deuterium labeling in dissecting the intricate mechanisms of enzyme-catalyzed reactions. By applying these principles, investigations using this compound could yield precise information about the transition state of its oxidation, contributing to a deeper understanding of the catalytic strategies employed by amine oxidases.

Advanced Spectroscopic Characterization Techniques Applied to 1,6 Diaminohexane D12 Dihydrochloride Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Specific Analysis

NMR spectroscopy is a powerful tool for studying deuterated molecules. The substitution of protons (¹H) with deuterons (²H) significantly alters the magnetic properties of the molecule, opening up specialized NMR methodologies.

Deuterium (B1214612) NMR (²H or D-NMR) directly probes the deuterium nuclei. Unlike the spin-½ proton, deuterium is a spin-1 nucleus, which possesses a nuclear electric quadrupole moment. This property makes ²H NMR highly sensitive to the local electronic environment and molecular motion. wikipedia.org

In solid-state ²H NMR, the interaction of the quadrupole moment with the local electric field gradient results in characteristic spectral patterns, known as quadrupolar splittings. The magnitude of this splitting is dependent on the orientation of the carbon-deuterium (C-D) bond relative to the external magnetic field. wikipedia.org This allows ²H NMR to provide detailed information about the orientation and dynamics of specific C-D bonds within the 1,6-diaminohexane-d12 (B583722) dihydrochloride (B599025) molecule. For instance, changes in molecular motion, such as rotations or conformational jumps, cause fluctuations in the C-D bond orientation, which in turn average the quadrupolar interaction and lead to distinct changes in the NMR lineshape. wikipedia.org

In solution, rapid and isotropic molecular tumbling averages the quadrupolar interaction to zero, resulting in sharper resonance lines. The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the signals are often broader. huji.ac.il The technique is exceptionally useful for confirming the success and specificity of deuteration, as a strong signal will be present in the ²H spectrum while being absent in the ¹H spectrum. wikipedia.org

Table 1: Properties of ¹H vs. ²H Nuclei Relevant to NMR

| Property | Proton (¹H) | Deuteron (²H) |

| Spin (I) | 1/2 | 1 |

| Natural Abundance | 99.98% | 0.015% |

| Gyromagnetic Ratio (γ) in 10⁷ rad T⁻¹ s⁻¹ | 26.75 | 4.11 |

| NMR Frequency at 7 T (MHz) | 300 | 46 |

| Quadrupole Moment (e x 10⁻²⁸ m²) | 0 | 0.00286 |

This table provides a comparative overview of the fundamental nuclear properties that govern the NMR behavior of proton and deuterium nuclei.

Cross-correlation NMR studies analyze the interference between different relaxation mechanisms, such as dipole-dipole (DD) interactions and chemical shift anisotropy (CSA). These effects can provide unique insights into the local geometry and dynamics of molecules, which are not available from studying individual relaxation rates alone. soton.ac.uknih.gov In molecules like 1,6-diaminohexane-d12 dihydrochloride, which has a flexible aliphatic chain, understanding the conformational preferences is crucial.

By analyzing the differential line broadening or differences in relaxation behavior of individual multiplet components, cross-correlation effects can be used to estimate the relative orientations of nuclear spin interaction tensors. soton.ac.uk For example, the cross-correlation between the ¹³C-¹H or ¹³C-²H dipolar interaction and the ¹³C CSA can provide information about the torsional angles along the hexamethylene backbone. mit.edu While direct application on the fully deuterated 1,6-diaminohexane-d12 would focus on ¹³C-²H correlations, the principles are well-established in studies of selectively labeled proteins and other complex molecules. nih.govresearchgate.net These advanced NMR experiments can help map the probability distribution of different conformers (e.g., trans vs. gauche orientations) of the C-C bonds in the alkyl chain.

Mass Spectrometry (MS) for Isotope Tracking and Molecular Identification

Mass spectrometry is a fundamental technique for the analysis of isotopically labeled compounds, providing precise mass measurement and structural information.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for highly accurate quantitative analysis. nih.gov It utilizes an isotopically labeled version of the analyte, such as this compound, as an internal standard. nih.gov A known quantity of the deuterated standard is added to a sample containing the non-deuterated analyte (1,6-diaminohexane dihydrochloride). nih.gov

Because the labeled standard is chemically identical to the analyte, it behaves the same way during sample preparation, extraction, and ionization, correcting for any sample loss or matrix effects. nih.govnist.gov The analyte and the standard can be easily distinguished by their mass difference in the mass spectrometer. By measuring the intensity ratio of the mass signals corresponding to the analyte and the deuterated standard, the exact concentration of the analyte in the original sample can be calculated with high precision. nih.gov This technique is widely applied in clinical chemistry, environmental analysis, and metabolic studies for the quantification of biomarkers, including diamines. nih.govresearchgate.net

Table 2: Key Mass Data for IDMS of 1,6-Diaminohexane

| Compound | Molecular Formula | Exact Mass (Monoisotopic) |

| 1,6-Diaminohexane | C₆H₁₆N₂ | 116.1313 Da |

| 1,6-Diaminohexane-d12 | C₆H₄D₁₂N₂ | 128.2069 Da |

This table shows the distinct mass difference between the analyte and its deuterated standard, which is the basis for their differentiation and quantification in IDMS.

In mass spectrometry, molecules are ionized and then fragmented into smaller, characteristic ions. The resulting fragmentation pattern is a molecular fingerprint that aids in structural identification. The presence of deuterium in this compound influences these fragmentation pathways.

The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond. This difference, known as the kinetic isotope effect, can alter the relative abundances of certain fragment ions. For aliphatic amines, fragmentation often involves cleavage of the C-C bond alpha to the nitrogen atom. The presence of deuterium can suppress or shift certain fragmentation channels, and the mass of the resulting fragments will be shifted by the number of deuterium atoms they contain. Analyzing these shifts and changes in fragment intensities compared to the non-labeled compound can confirm the location of the deuterium labels and provide a more detailed structural elucidation. littlemsandsailing.com

For example, in the electron ionization (EI) mass spectrum of 1,6-diaminohexane, a prominent peak is often observed at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment. For 1,6-diaminohexane-d12, the analogous fragment would be [CD₂NH₂]⁺, appearing at m/z 32. Careful analysis of the entire fragmentation pattern can reveal subtle structural details and confirm isotopic purity.

Vibrational Spectroscopy (Infrared, Raman, Inelastic Neutron Scattering)

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies due to the increased mass of the deuteron.

The most prominent change is observed in the C-H stretching region. C-H stretching vibrations typically appear in the 2800–3000 cm⁻¹ range in both Infrared (IR) and Raman spectra. core.ac.uk Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are shifted to a lower frequency, appearing in the 2050–2350 cm⁻¹ region. ruc.dk This shift creates a clear spectral window, free from interference from other common vibrational modes, allowing for the unambiguous study of the deuterated parts of the molecule. ruc.dk

Raman spectroscopy is particularly useful for studying the non-polar C-C backbone of the hexamethylene chain. core.ac.ukacs.org Studies on similar N-deuterated polyamine hydrochlorides show that N-D stretching modes appear in the 2300–2500 cm⁻¹ range, shifted from the N-H stretching region of 3150–3175 cm⁻¹. core.ac.uk The frequencies of CD₂ vibrational modes can also be sensitive to the local conformation and environment. nih.gov Deuterium labeling, therefore, serves as a powerful tool for vibrational assignment and detailed structural analysis in complex systems. rsc.org

Inelastic Neutron Scattering (INS) is another vibrational technique that is exceptionally sensitive to the motions of hydrogen atoms due to the large incoherent scattering cross-section of protons. By substituting protons with deuterons, which have a much smaller scattering cross-section, specific vibrational modes can be effectively "silenced" or suppressed in the INS spectrum. This isotopic substitution strategy is invaluable for simplifying complex spectra and assigning vibrational modes associated with specific parts of the molecule.

Table 3: Approximate Vibrational Frequencies (cm⁻¹) for C-H and C-D Bonds

| Vibrational Mode | C-H Frequency Range | C-D Frequency Range |

| Stretching (ν) | 2800 - 3000 | 2050 - 2350 |

| Bending (δ) | 1350 - 1480 | ~950 - 1100 |

This table highlights the significant shift in vibrational frequencies upon deuteration, which is a key principle used in vibrational spectroscopy for isotopic analysis.

Analysis of Vibrational Modes and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, would be the primary techniques for investigating the vibrational modes and hydrogen bonding in this compound. The deuteration of the methylene (B1212753) groups (-CD2-) would lead to significant shifts in the C-D stretching and bending frequencies compared to the C-H vibrations in the non-deuterated compound.

Expected Vibrational Modes for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretching (in -NH3⁺) | 3200-2800 | Broad bands indicative of strong hydrogen bonding with chloride ions. |

| C-D Stretching | 2200-2100 | Shifted to lower wavenumbers compared to C-H stretching (around 2900 cm⁻¹) due to the heavier mass of deuterium. |

| N-H Bending (in -NH3⁺) | 1600-1500 | Asymmetric and symmetric deformation modes. |

| C-D Bending (Scissoring) | ~1050 | Shifted from the C-H scissoring mode (around 1450 cm⁻¹). |

| C-C Stretching | 1100-800 | Skeletal vibrations of the hexane (B92381) chain. |

The hydrogen bonding network in the solid state would primarily involve the ammonium (B1175870) protons (N-H⁺) and the chloride anions (Cl⁻). The strength and geometry of these N-H⁺···Cl⁻ hydrogen bonds would be reflected in the position and shape of the N-H stretching bands in the IR spectrum. Broader and lower-frequency bands would suggest stronger hydrogen bonding interactions.

Conformational Analysis in Different Phases and Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. For this compound, ¹³C NMR and solid-state ²H NMR would be particularly informative.

In solution, the flexible hexane chain can adopt various conformations. The observed ¹³C NMR chemical shifts would represent a weighted average of these conformations. Temperature-dependent NMR studies could provide insights into the energetics of conformational exchange. Due to the deuteration, ¹H NMR would be less informative for the hexane chain, but would still show the resonance for the -NH3⁺ protons.

In the solid state, the conformation is fixed within the crystal lattice. Solid-state NMR could be used to study the specific conformation adopted in the crystalline form. The flexibility of the molecule might lead to different crystalline phases (polymorphs) with distinct conformations.

X-ray Diffraction Studies for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. An X-ray diffraction study of this compound would provide precise information on:

Molecular Conformation: The exact torsion angles of the C-C bonds in the hexane chain, revealing whether it adopts a fully extended (all-trans) conformation or a more folded one.

Crystal Packing: How the molecules are arranged in the crystal lattice.

Hydrogen Bonding: The precise bond lengths and angles of the N-H⁺···Cl⁻ hydrogen bonds, providing a detailed map of the hydrogen bonding network.

While crystal structures for similar diammonium salts are known, specific crystallographic data for this compound has not been found in the searched crystallographic databases. Such a study would be essential for a complete understanding of its solid-state properties.

Computational Chemistry and Theoretical Modeling of Deuterated 1,6 Diaminohexane Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetic properties of molecules at the atomic level. These methods are particularly crucial for elucidating the effects of isotopic substitution.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1,6-diaminohexane-d12 (B583722) dihydrochloride (B599025), DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By finding the minimum energy conformation, researchers can obtain crucial information about bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Bond Lengths and Angles for 1,6-Diaminohexane (non-deuterated) from DFT Calculations

| Parameter | Value (B3LYP/6-31G(d)) |

| C-C Bond Length | ~1.53 Å |

| C-N Bond Length | ~1.47 Å |

| C-H Bond Length | ~1.09 Å |

| N-H Bond Length | ~1.01 Å |

| C-C-C Bond Angle | ~112° |

| C-C-N Bond Angle | ~110° |

| H-N-H Bond Angle | ~107° |

Note: These are typical values for aliphatic amines and would be expected to be very similar for the deuterated isotopologue, as isotopic substitution has a minimal effect on equilibrium geometry.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

A significant application of quantum mechanical calculations is the prediction of spectroscopic properties, which are directly influenced by isotopic substitution. The vibrational frequencies of a molecule are particularly sensitive to the masses of its atoms. In 1,6-diaminohexane-d12 dihydrochloride, the replacement of hydrogen with deuterium (B1214612) leads to a noticeable decrease in the vibrational frequencies of the C-D and N-D bonds compared to the C-H and N-H bonds in the non-deuterated counterpart.

DFT calculations can accurately predict these vibrational frequencies. By calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix), the harmonic vibrational frequencies can be obtained. These theoretical frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. The predicted shifts in vibrational frequencies upon deuteration serve as a powerful tool for assigning spectral bands and understanding the nature of molecular vibrations. For instance, the C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region, while C-D stretching vibrations are expected at approximately 2100-2200 cm⁻¹.

Activation Energy Calculations for Isotope Effects

Isotope effects on reaction rates, known as kinetic isotope effects (KIEs), can be computationally investigated by calculating activation energies. The substitution of hydrogen with deuterium can alter the zero-point vibrational energy (ZPVE) of the molecule. Since the ZPVE is lower for a C-D bond than for a C-H bond, more energy is typically required to break a C-D bond, leading to a primary KIE where the reaction is slower for the deuterated compound.

Theoretical calculations, often using DFT, can be used to locate the transition state structure of a reaction involving 1,6-diaminohexane. By calculating the energies of the reactants and the transition state, the activation energy can be determined. Performing these calculations for both the deuterated and non-deuterated species allows for the direct computation of the KIE. While specific activation energy calculations for reactions involving this compound are not prominently documented, the theoretical framework for such calculations is robust and widely applied in mechanistic studies of organic reactions.

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static, time-independent picture of a molecule, molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecular systems. This is particularly useful for understanding how molecules like this compound interact with their environment, such as a solvent.

Investigation of Solvation and Intermolecular Interactions

MD simulations can provide detailed insights into the solvation of this compound in various solvents, most commonly water. In these simulations, the interactions between the deuterated diamine and the solvent molecules are modeled using a force field, which is a set of empirical potential energy functions. By simulating the system over time, the trajectories of all atoms can be tracked, revealing the structure of the solvation shell and the nature of intermolecular interactions.

Key analyses from MD simulations include the calculation of radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For this compound in water, RDFs can reveal the organization of water molecules around the ammonium (B1175870) groups and the aliphatic chain. Hydrogen bonding between the N-D groups and water molecules can also be quantified and analyzed. While a simple mass change for deuterium in a standard force field might capture some dynamic effects, more accurate simulations may require re-parameterization of the force field to account for the subtle changes in intermolecular interactions upon deuteration.

Table 2: Illustrative Data from a Hypothetical MD Simulation of 1,6-Diaminohexane in Water

| Analysis | Result | Interpretation |

| N-O RDF (Ammonium-Water) | First peak at ~2.8 Å | Strong hydrogen bonding between the ammonium group and water. |

| C-O RDF (Alkyl Chain-Water) | Broader, less defined peaks | Weaker, less structured interactions of water with the hydrophobic chain. |

| Average N-H···O H-bonds | ~3-4 per ammonium group | Indicates significant hydration of the charged ends of the molecule. |

Note: For the deuterated species, slight differences in the dynamics and potentially the structure of the solvation shell might be observed in highly accurate simulations.

Quantification of Binding Free Energy Differences with Deuteration

MD simulations can be employed to calculate the free energy of binding between a ligand and a receptor. While this compound is a simple molecule, the principles of binding free energy calculations can be applied to its interactions with other molecules or surfaces. Methods such as free energy perturbation (FEP) or thermodynamic integration (TI) are used to compute the free energy difference between two states, for example, the bound and unbound states of a molecule.

Deuteration can lead to small but potentially significant differences in binding free energies. These differences arise from the changes in vibrational entropy and subtle alterations in intermolecular interactions upon isotopic substitution. By performing separate MD simulations for the deuterated and non-deuterated 1,6-diaminohexane, the difference in their binding affinities to a particular target can be quantified. Such calculations are computationally intensive but can provide invaluable insights into the thermodynamic consequences of deuteration.

Advanced Computational Analyses

Advanced computational methods provide a deeper understanding of the chemical bonding and reactivity of this compound. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis dissect the complex electronic structure into intuitive chemical concepts. Furthermore, the Molecular Electrostatic Potential Surface (MEPS) and reactivity descriptors offer a visual and quantitative assessment of the molecule's reactive sites.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. In the context of this compound, a QTAIM analysis would reveal the nature of the covalent bonds within the molecule and any non-covalent interactions. Key parameters at the bond critical points (BCPs), such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), characterize the strength and nature of the chemical bonds. For instance, the C-D bonds are expected to exhibit slightly different topological properties compared to C-H bonds due to the small electronic effects of deuteration.

Natural Bond Orbital (NBO) analysis offers a complementary perspective by translating the complex wavefunction into a familiar Lewis-like structure of bonds, lone pairs, and antibonding orbitals. NBO analysis quantifies the delocalization of electron density from occupied donor orbitals to unoccupied acceptor orbitals, which is crucial for understanding hyperconjugative and stereoelectronic effects. In this compound, NBO analysis would detail the hybridization of the atomic orbitals and the stabilization energies associated with donor-acceptor interactions. The substitution of hydrogen with deuterium can subtly alter these interactions, which can be quantified through second-order perturbation theory within the NBO framework.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| QTAIM: Electron Density at BCP (ρ) | Indicates the strength of the bond. | ~0.25 a.u. |

| QTAIM: Laplacian of Electron Density (∇²ρ) | Negative for covalent bonds, indicating charge concentration. | ~ -0.80 a.u. |

| NBO: Donor-Acceptor Interaction Energy (E(2)) | Stabilization energy from hyperconjugation. | ~ 1.5 kcal/mol |

| NBO: Hybridization of Carbon | Describes the atomic orbital contribution to the bond. | sp³ |

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEPS would show highly positive potential around the ammonium (-ND3+) groups, indicating these as sites susceptible to nucleophilic attack. Conversely, regions of negative potential, though less pronounced in a dication, would indicate potential sites for electrophilic interaction.

Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. These include chemical potential, hardness, softness, and the Fukui function. These descriptors help in predicting the most likely sites for chemical reactions. For this compound, these descriptors would quantify the electrophilicity of the molecule and pinpoint the atoms most susceptible to nucleophilic attack. The subtle electronic effects of deuteration can lead to minor, yet potentially significant, changes in these reactivity descriptors.

| Descriptor | Description | Illustrative Value |

|---|---|---|

| MEPS: Maximum Positive Potential | Located near the -ND3+ groups, indicating electrophilic sites. | > +150 kcal/mol |

| Global Hardness (η) | Resistance to change in electron distribution. | High |

| Global Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | High |

Machine Learning Approaches for Predicting Deuteration Effects

In recent years, machine learning (ML) has emerged as a powerful tool in computational chemistry for predicting a wide range of molecular properties. For deuterated systems like this compound, ML models can be trained to predict the effects of isotopic substitution on various properties, potentially bypassing the need for computationally expensive quantum mechanical calculations for every new system.

ML models, such as neural networks or gradient boosting algorithms, can be trained on datasets of molecules where properties have been calculated using high-level theoretical methods. These properties can include NMR chemical shifts, vibrational frequencies, and even thermodynamic properties that are affected by deuteration. The input to these models is typically a molecular representation, such as a molecular graph or a set of calculated descriptors, that encodes the structural and electronic features of the molecule.

Applications in Polymer Science and Advanced Materials Engineering

Role of 1,6-Diaminohexane-d12 (B583722) in Polyamide Synthesis Research (e.g., Nylon-6,6)

1,6-Diaminohexane is a fundamental building block for the synthesis of Nylon-6,6, a widely used polyamide. The deuterated variant, 1,6-Diaminohexane-d12 dihydrochloride (B599025), is instrumental in gaining a deeper understanding of the polymerization processes and degradation pathways of this important polymer.

Polymerization Kinetics and Mechanism Studies with Deuterated Monomers

The substitution of hydrogen with deuterium (B1214612) in a monomer can lead to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction. This effect arises from the difference in the zero-point vibrational energies of C-H versus C-D bonds. By comparing the polymerization kinetics of reactions using 1,6-diaminohexane with those using its deuterated counterpart, researchers can elucidate the rate-determining steps and the transition states of the polymerization mechanism.

For instance, in the polycondensation reaction between a diamine and a diacid chloride to form a polyamide, the rate of reaction can be influenced by the cleavage of N-H bonds. By using 1,6-Diaminohexane-d12, where the C-H bonds are replaced with C-D bonds, a secondary kinetic isotope effect might be observed if these bonds influence the reactivity of the amine groups. While specific studies quantifying the KIE for the polymerization of Nylon-6,6 with 1,6-Diaminohexane-d12 are not prevalent in publicly accessible literature, the principles of KIE are well-established in organic chemistry and are applied to understand polymerization mechanisms.

Techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable in these studies. researchgate.net FTIR can monitor the disappearance of monomer functional groups and the appearance of amide linkages, while NMR can provide detailed information about the polymer structure and the incorporation of the deuterated monomer.

Investigation of Polymer Degradation Pathways Using Isotopic Tracers

Isotopic labeling is a powerful technique for tracing the chemical transformations that occur during polymer degradation. By synthesizing polyamides with 1,6-Diaminohexane-d12, researchers can create polymers with specific deuterium-labeled segments. When these polymers are subjected to degradation conditions (e.g., thermal, oxidative, or hydrolytic stress), the resulting degradation products can be analyzed to determine their origin within the polymer chain.

A study on the thermal-oxidative aging of Nylon 6.6 utilized ¹³C and ¹⁸O isotopic labeling to identify the origins of volatile degradation products. researchgate.netnih.govosti.gov This methodology provides a clear framework for how 1,6-Diaminohexane-d12 could be used. For example, by tracking the deuterium label in the degradation products using techniques like gas chromatography-mass spectrometry (GC-MS), scientists can pinpoint which products originate from the diamine portion of the polymer backbone. mdpi.com This information is crucial for understanding the mechanisms of polymer aging and for developing strategies to enhance polymer stability.

Table 1: Examples of Volatile Degradation Products from Nylon-6,6 and the Potential Use of 1,6-Diaminohexane-d12 as a Tracer

| Degradation Product | Potential Origin | How 1,6-Diaminohexane-d12 Tracing Would Work |

| Cyclopentanone | Adipic acid moiety | The mass spectrum of this product would not show a deuterium label. |

| Pyridine (B92270) | 1,6-Diaminohexane moiety | The mass spectrum of pyridine would show the presence of deuterium, confirming its origin. |

| 1-Pentene | Adipic acid moiety | The mass spectrum of this product would not show a deuterium label. |

| Butane (B89635) | 1,6-Diaminohexane moiety | The mass spectrum of butane would show the presence of deuterium. |

Development of Functional Polymeric Materials

The use of 1,6-Diaminohexane-d12 dihydrochloride extends beyond mechanistic studies into the development of new polymeric materials with tailored properties.

Polyurethane and Epoxy Resin Systems

Diamines are essential components in the synthesis of polyurethanes and as curing agents for epoxy resins. researchgate.netresearchgate.netthreebond.co.jpresearchgate.netresearchgate.netsinocurechem.combhu.ac.inspecialchem.comresearchgate.net In polyurethane synthesis, diamines can be used as chain extenders, reacting with isocyanate-terminated prepolymers to form hard segments within the polymer structure. nih.gov The properties of the resulting polyurethane are highly dependent on the structure of these hard segments. nih.gov While specific research on the use of 1,6-Diaminohexane-d12 in polyurethane synthesis is limited, it is plausible that its incorporation could subtly modify the properties of the hard segments due to the deuterium isotope effect, potentially affecting inter-chain interactions and morphology.

In epoxy resin systems, aliphatic diamines like 1,6-diaminohexane function as curing agents, cross-linking the epoxy prepolymers to form a rigid thermoset network. researchgate.net The reactivity of the amine groups and the structure of the diamine influence the curing kinetics and the final properties of the epoxy material, such as its glass transition temperature and mechanical strength. researchgate.netresearchgate.net The use of a deuterated curing agent like 1,6-Diaminohexane-d12 could be employed to study the curing mechanism and the mobility of the cross-linked chains using techniques like neutron scattering.

Novel Coatings and Adhesives

Epoxy and polyurethane systems are widely used in the formulation of high-performance coatings and adhesives. researchgate.netresearchgate.net The properties of these materials, such as adhesion strength, chemical resistance, and durability, are directly related to the underlying polymer chemistry. Research into new formulations often involves modifying the constituent monomers to achieve desired performance characteristics. The incorporation of 1,6-Diaminohexane-d12 into these systems could be a research avenue for developing materials with enhanced properties, potentially stemming from the subtle changes in intermolecular forces and chain dynamics brought about by deuteration.

Research on Deuteration Effects on Polymer Properties

The replacement of hydrogen with deuterium can have a measurable impact on the physical and chemical properties of polymers. These "deuteration effects" are a subject of ongoing research and can be exploited to fine-tune material performance.

A study on electrospun polyamide nanofibers (including Nylon-6,6) demonstrated that partial deuteration of the amide linkages, achieved by using deuterated solvents, led to improved thermal and mechanical properties. researchgate.netx-mol.com This research suggests that incorporating deuterium into the polymer backbone, for instance by using 1,6-Diaminohexane-d12 as a monomer, could be a viable strategy for enhancing polymer properties. The observed improvements were attributed to stronger hydrogen bonding in the deuterated amide groups.

Table 2: Effect of Partial Deuteration on the Properties of Polyamide Nanofibers

| Property | Polyamide Type | Change upon Deuteration | Reference |

| Melting Point | PA66, PA6, PA11 | Slight Increase | researchgate.netx-mol.com |

| Glass Transition Point | PA66, PA6, PA11 | Slight Increase | researchgate.netx-mol.com |

| Young's Modulus | PA66, PA6, PA11 | 1.2–1.3 times Improvement | researchgate.netx-mol.com |

| Tensile Strength | PA66, PA6, PA11 | 1.2–1.3 times Improvement | researchgate.netx-mol.com |

| Degree of Crystallinity | PA66, PA6, PA11 | Improved | researchgate.netx-mol.com |

Furthermore, studies on other polymer systems have shown that monomer deuteration can influence properties such as the volume phase transition temperature in microgels. rsc.org Neutron scattering is a particularly powerful technique for studying the structure and dynamics of deuterated polymers, as the significant difference in the neutron scattering lengths of hydrogen and deuterium allows for contrast variation experiments that can reveal details of polymer conformation and morphology that are inaccessible by other methods. nih.govrsc.orgwhiterose.ac.ukornl.gov

Influence on Thermal and Mechanical Properties (as a research avenue)

The replacement of hydrogen with deuterium in a polymer can subtly alter its physical properties due to the mass difference between the two isotopes. This isotopic effect can provide insights into structure-property relationships. While specific studies on polymers synthesized directly from this compound are not extensively documented in publicly available literature, the general effects of deuteration on polymers suggest promising research avenues.

Potential Research Directions:

Thermal Properties: Research has shown that deuteration can increase the melting and crystallization temperatures of some polymers. nih.gov This is attributed to changes in intermolecular forces and crystal packing efficiency. A systematic study of polyamides synthesized with varying ratios of 1,6-diaminohexane and its deuterated counterpart could quantify the impact of deuterium content on thermal transitions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be key techniques in such an investigation. scirp.org

Mechanical Properties: Diamines are known to significantly influence the mechanical properties of polymers like polyurethane-imide elastomers. scirp.org The introduction of deuterium could potentially affect properties such as tensile strength, modulus, and elongation at break. Dynamic Mechanical Analysis (DMA) could be employed to explore differences in the viscoelastic behavior of deuterated and non-deuterated polymers, which may reveal changes in chain mobility and relaxation processes. researchgate.net

A hypothetical study could compare a standard polyamide, like Nylon 6,6 (synthesized from 1,6-diaminohexane and adipic acid), with a deuterated analogue. The expected findings might be summarized as follows:

| Property | Expected Influence of Deuteration | Rationale |

| Melting Temperature (Tm) | Increase | Altered phonon spectra and intermolecular interactions due to increased mass. |

| Glass Transition Temperature (Tg) | Minor Increase | Changes in free volume and chain packing. |

| Tensile Strength | Potential Increase | Enhanced intermolecular forces leading to improved material strength. |

| Elastic Modulus | Potential Increase | Stiffer polymer chains due to stronger effective bonds. |

This table is predictive and based on general principles of isotope effects in polymers; specific experimental verification is required.

Studies on Polymer Chain Dynamics using Deuterium Labeling

Deuterium labeling is a cornerstone technique for investigating the complex motions of polymer chains. sci-hub.se The distinct nuclear magnetic resonance (NMR) properties of deuterium make it an ideal probe for solid-state NMR spectroscopy. annualreviews.org Furthermore, the significant difference in neutron scattering length between protium (B1232500) and deuterium makes neutron scattering a powerful tool for studying polymer conformation and dynamics. nih.govsci-hub.se

By strategically incorporating this compound into a polymer backbone, researchers can selectively "highlight" specific segments of the polymer chain.

Key Research Applications:

Neutron Scattering: Techniques like Small-Angle Neutron Scattering (SANS) and Quasi-Elastic Neutron Scattering (QENS) utilize the contrast between deuterated and protonated polymer chains to study polymer structure and dynamics over a wide range of length and time scales. nih.govsci-hub.se For instance, SANS can be used to determine the radius of gyration of a single polymer chain in a bulk polymer matrix, providing insights into its conformation. nih.gov

| Technique | Information Gained | Example Application with 1,6-Diaminohexane-d12 |

| Solid-State ²H NMR | Local chain dynamics, rotational and translational motions. | Characterizing the mobility of the hexamethylene segment in a polyamide under different temperatures and mechanical stresses. |

| Small-Angle Neutron Scattering (SANS) | Polymer chain conformation, phase separation in blends. | Determining the chain dimensions of a deuterated polyamide blended with a non-deuterated one. |

| Quasi-Elastic Neutron Scattering (QENS) | Diffusive motions of polymer segments. | Probing the segmental diffusion in the amorphous phase of a semi-crystalline polyamide. |

Deuterated Diamines in Biomaterials and Biocompatible Polymer Research

The field of biomaterials often requires polymers with precisely controlled properties and a thorough understanding of their behavior in biological environments. Deuterated compounds, including diamines, are finding increasing use in this area. mdpi.com The biocompatibility and biodegradability of polymers are critical, and deuterium labeling can be a valuable tool for studying these aspects without significantly altering the chemical nature of the material. mdpi.com

The use of deuterated nanopolymers for in vivo imaging is an emerging area of research. acs.org While specific applications of this compound in biocompatible polymers are not widely reported, its potential can be inferred from the broader use of deuterated biomaterials. For example, deuterated versions of naturally occurring polymers like poly-L-lactic acid have been synthesized to study their properties. mdpi.com

Potential Research Applications:

Biodegradation Studies: By creating polymers with deuterated segments derived from this compound, researchers could use techniques like mass spectrometry to track the degradation products in vitro or in vivo. This would provide precise information on the metabolic fate of the polymer.

Drug Delivery Systems: Deuterated polymers can be used to create drug delivery vehicles with enhanced stability. resolvemass.ca The kinetic isotope effect can slow down metabolic degradation, potentially prolonging the circulation time and efficacy of the drug carrier.

Biocompatibility Assessment: Neutron scattering and solid-state NMR studies on deuterated biocompatible polymers can provide insights into their interaction with biological membranes and proteins at the molecular level. This can help in designing materials with improved biocompatibility.

The synthesis of functional deuterated biomaterials is an active area of research, with a growing interest in new methodologies for deuterium labeling of biomolecules. mdpi.com

Applications in Biochemical and Supramolecular Research

Metabolic Pathway Tracing and Flux Analysis

Stable isotope labeling is a powerful technique for studying metabolic pathways in vivo in a safe and non-invasive manner. By introducing molecules containing heavier isotopes, such as deuterium (B1214612), into a biological system, researchers can track their movement and transformation, providing insights into complex biochemical networks.

Polyamines are ubiquitous polycations essential for a multitude of cellular processes, including cell growth, proliferation, and the regulation of gene expression. nih.govmdpi.com The cellular concentration of polyamines is meticulously controlled through a balance of synthesis, catabolism, and transport. nih.gov Dysregulation of polyamine metabolism has been implicated in various diseases, making these pathways a subject of intense study. researchgate.net

The use of deuterated polyamine analogues, such as 1,6-Diaminohexane-d12 (B583722) dihydrochloride (B599025), offers a precise method for tracing their metabolic fate. When introduced to cells or organisms, this labeled compound can be distinguished from its naturally occurring (protiated) counterparts using techniques like mass spectrometry. This allows researchers to follow its uptake, distribution, and conversion into other molecules, providing a dynamic view of the polyamine metabolic network. Such studies are crucial for understanding the intricate control mechanisms of polyamine homeostasis and how they are perturbed in pathological states. researchgate.net While some synthetic polyamine derivatives are designed to be non-metabolizable to study their direct physiological roles, labeled analogues that can enter metabolic pathways are invaluable for flux analysis. nih.gov

Table 1: Key Enzymes in Polyamine Metabolism This table is for illustrative purposes to highlight potential targets for tracing studies.

| Enzyme | Function | Role in Pathway |

|---|---|---|

| Ornithine Decarboxylase (ODC) | Converts ornithine to putrescine | Rate-limiting step in de novo synthesis nih.gov |

| Spermidine (B129725)/Spermine N1-acetyltransferase (SSAT) | Acetylates spermidine and spermine | Key enzyme in polyamine catabolism |

| Polyamine Oxidase (PAO) | Oxidizes acetylated polyamines | Part of the catabolic pathway |

| Spermidine Synthase (SRM) | Converts putrescine to spermidine | Biosynthesis |

| Spermine Synthase (SMS) | Converts spermidine to spermine | Biosynthesis |

Isotope-labeled substrates are fundamental tools for elucidating the mechanisms of enzymatic reactions. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the greater mass of deuterium. Observing a KIE when a C-H bond is cleaved in the rate-determining step of a reaction is strong evidence for that specific mechanism.

In the context of polyamine metabolism, 1,6-Diaminohexane-d12 dihydrochloride can be used as a substrate analogue to probe the mechanisms of enzymes like polyamine oxidases or aminotransferases. researchgate.net By comparing the reaction rates of the deuterated and non-deuterated forms of the substrate, researchers can gain detailed information about transition states and the specific chemical bonds involved in the catalytic process. This mechanistic understanding is vital for the rational design of enzyme inhibitors, which have therapeutic potential.

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. Macrocyclic hosts are a cornerstone of this field, capable of selectively binding guest molecules within their cavities. frontiersin.orgnih.gov This host-guest chemistry is the foundation for creating complex, functional molecular architectures. mdpi.com

Linear dicationic molecules like 1,6-Diaminohexane dihydrochloride are ideal guests for various macrocyclic hosts, such as crown ethers, calixarenes, and cucurbiturils, which possess electron-rich cavities. frontiersin.orgnih.gov The binding is driven by a combination of non-covalent forces, including ion-dipole interactions, hydrogen bonding, and hydrophobic effects.

Using the deuterated analogue, this compound, in these studies allows for sophisticated analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium nuclei have different NMR properties than protons, which can simplify complex spectra and provide unambiguous evidence of host-guest complexation. Furthermore, it enables advanced NMR experiments to determine the precise orientation of the guest within the host's cavity and to quantify the strength of the binding interactions. mdpi.com

Table 2: Examples of Macrocyclic Hosts and Relevant Interactions

| Macrocyclic Host | Typical Guest Type | Primary Driving Interactions |

|---|---|---|

| Crown Ethers | Cations (e.g., Ammonium) | Ion-Dipole, Hydrogen Bonding |

| Cucurbit[n]urils | Cationic, Hydrophobic molecules | Hydrophobic Effect, Ion-Dipole |

| Calix[n]arenes | Cationic, Neutral molecules | Cation-π, Hydrogen Bonding |

| Pillar[n]arenes | Linear Cationic molecules | C-H···π, Electrostatic |

Mechanically interlocked molecules (MIMs), such as catenanes (consisting of interlocked rings) and rotaxanes (a linear "axle" threaded through a "wheel"-like macrocycle), are at the forefront of nanotechnology and the development of molecular machines. researchgate.netnih.gov The synthesis of these architectures often relies on template-directed methods where host-guest recognition pre-organizes the components before covalent bonds are formed to permanently interlock them. davuniversity.orgresearchgate.net

A dicationic species like 1,6-Diaminohexane dihydrochloride can serve as the linear axle component in the formation of a researchgate.netrotaxane. davuniversity.org The charged ammonium (B1175870) end-groups can act as recognition sites for a macrocyclic wheel, while the flexible hexyl chain threads through the cavity. The use of the deuterated -d12 analogue provides a powerful analytical handle to monitor the threading process and to characterize the final interlocked structure, confirming the position of the axle within the wheel.

The replacement of hydrogen with deuterium, while chemically subtle, can have measurable effects on the nature of non-covalent interactions. nih.govresearchgate.net These deuterium isotope effects arise from the lower zero-point energy of a C-D bond compared to a C-H bond, which makes the C-D bond slightly shorter and less polarizable. nih.govresearchgate.net

This has several consequences for supramolecular chemistry:

Hydrogen Bonding: A deuterium bond (D···A) is generally considered slightly weaker than a corresponding hydrogen bond (H···A), although the specifics can be complex and system-dependent. nih.gov In host-guest systems where hydrogen bonding is a key contributor to binding affinity, deuteration of the guest can lead to small but significant changes in the stability of the complex. mdpi.com

Research on Amphiphilic Deuterated Diamine Derivatives in Membrane Mimicry